molecular formula C13H11ClFN3O B14959290 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

Katalognummer: B14959290
Molekulargewicht: 279.70 g/mol
InChI-Schlüssel: AHTAHDHXKPHXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a pyrimidinyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of the acetamide moiety: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.

    Coupling reactions: The pyrimidinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-pyrimidinyl)acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, combined with the pyrimidinyl group, may confer unique properties to 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide. These properties could include enhanced binding affinity to specific targets, improved stability, or altered reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C13H11ClFN3O

Molekulargewicht

279.70 g/mol

IUPAC-Name

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H11ClFN3O/c1-8-5-6-16-13(17-8)18-12(19)7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,18,19)

InChI-Schlüssel

AHTAHDHXKPHXPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.